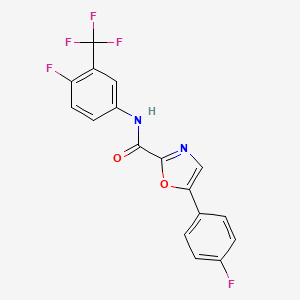

N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide, also known as BAY 43-9006, is a small molecule inhibitor that targets multiple kinases. It was originally developed as an anti-cancer drug and has been approved by the FDA for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.

Scientific Research Applications

Stereoselective Synthesis and Chemical Reactivity

Research demonstrates the compound's role in the stereoselective synthesis of β-Enamido triflates and fluorosulfonates, highlighting its utility in creating novel chemical structures with potential applications in material science and chemistry. For instance, the stereoselective formation of vinyl triflates through reactions involving N-Fluoroalkylated 1,2,3-triazoles showcases its contribution to advancing synthetic methodologies (Markos et al., 2019).

Catalysis and Synthesis of Oxazoles

The compound is integral to the development of catalytic methods for the efficient synthesis of oxazoles, a core structure in many bioactive molecules. Research shows its involvement in gold-catalyzed oxidative strategies for creating 2,4-disubstituted oxazoles, indicating its role in facilitating complex organic reactions (Luo et al., 2012).

Fluorocyclisation Techniques

Studies have also highlighted its role in fluorocyclisation via I(I)/I(III) catalysis, presenting a concise route to fluorinated oxazolines. This research underscores the compound's potential in introducing fluorine into molecules, which is a common strategy to enhance the bioactivity and stability of pharmaceuticals (Scheidt et al., 2018).

Sensing Applications

The compound's derivatives have been applied in developing fluorescent probes for sensing pH and metal cations, demonstrating its versatility in chemical sensing technologies. This application is crucial for environmental monitoring and biomedical diagnostics, where specific and sensitive detection methods are required (Tanaka et al., 2001).

Antitumor Activity

Synthesis and evaluation studies have shown that derivatives of this compound exhibit antitumor activity, indicating its potential as a scaffold for developing anticancer agents. Such research contributes to the discovery of new therapeutic agents and enhances our understanding of the structure-activity relationships in drug design (Hao et al., 2017).

properties

IUPAC Name |

5-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F5N2O2/c18-10-3-1-9(2-4-10)14-8-23-16(26-14)15(25)24-11-5-6-13(19)12(7-11)17(20,21)22/h1-8H,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJAHNIRJNQZRKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(O2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F5N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2851473.png)

![Benzyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2851475.png)

![N-(3-chlorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2851476.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2851477.png)

![Methyl 2'-amino-1-isobutyl-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2851479.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2851482.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2851485.png)

![1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2851488.png)